2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13ClO3 It is a derivative of acetophenone, featuring a chloro group, an ethoxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-1-(3-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-11-6-8(9(13)7-12)4-5-10(11)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
XRCWQHJMPFDBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CCl)OC |
Origin of Product |
United States |
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